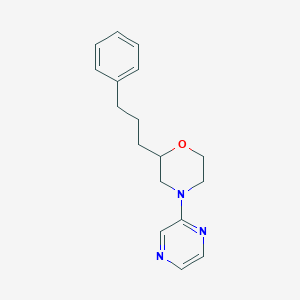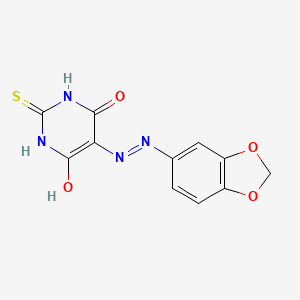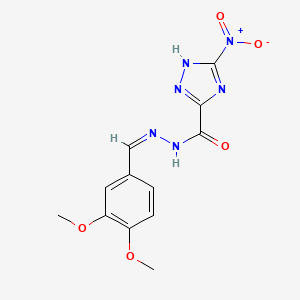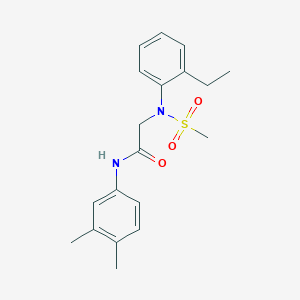
2-(3-phenylpropyl)-4-(2-pyrazinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-phenylpropyl)-4-(2-pyrazinyl)morpholine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PPMP and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of PPMP is not fully understood. However, it has been found to inhibit the activity of lysosomal acid sphingomyelinase (ASM). This inhibition leads to the accumulation of sphingomyelin in lysosomes, which triggers a cascade of events leading to cell death. PPMP has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PPMP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PPMP has also been found to reduce the accumulation of amyloid-beta, a protein that is involved in the pathogenesis of Alzheimer's disease. In addition, PPMP has been found to have vasodilatory effects, which can help in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PPMP has several advantages for lab experiments. It is readily synthesized and can be easily purified using various analytical techniques. PPMP has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of PPMP is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
PPMP has potential applications in various fields, and future research can focus on exploring its full potential. One future direction can be the development of PPMP analogs with improved solubility and potency. Another direction can be the investigation of PPMP's potential in the treatment of other diseases such as diabetes and inflammation. Furthermore, the mechanism of action of PPMP can be further elucidated to understand its full potential in the field of scientific research.
Conclusion:
PPMP is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research can be conducted to explore the full potential of PPMP in the field of scientific research.
Méthodes De Synthèse
PPMP can be synthesized by reacting 2-morpholinoethylamine with 2-pyrazinecarboxaldehyde and 3-phenylpropanal in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the compound can be checked by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
PPMP has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis. PPMP has also been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, PPMP has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
2-(3-phenylpropyl)-4-pyrazin-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-5-15(6-3-1)7-4-8-16-14-20(11-12-21-16)17-13-18-9-10-19-17/h1-3,5-6,9-10,13,16H,4,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXRKBDPUGXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CN=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6038232.png)
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)
![1-acetyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B6038241.png)

![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6038287.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6038290.png)
![2-[3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6038291.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6038298.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6038301.png)

![1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6038330.png)